molecular formula C16H21NO2 B3166754 Methyl trans-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate CAS No. 913744-61-3

Methyl trans-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate

Cat. No.: B3166754
CAS No.: 913744-61-3
M. Wt: 259.34
InChI Key: ZDMJGGAGLPQNCB-CABCVRRESA-N
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Description

“Methyl trans-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate” is a chemical compound . It is used in scientific research and exhibits promising applications, contributing to advancements in various fields.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 259.35 . The compound should be stored at 0-8 C .

Scientific Research Applications

Asymmetric Synthesis

One area where related compounds have seen significant interest is in asymmetric synthesis, particularly in the creation of chiral centers. For instance, asymmetric synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid has been achieved through diastereoselective conjugate addition, showcasing the utility of such structures in synthesizing complex, biologically active molecules with high enantiomeric excess (Bunnage et al., 2004).

Photolytic Reactions

Compounds with structures similar to methyl trans-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate have been used to study photolytic reactions, such as the photo-induced addition of acetic acid to cyclohexene derivatives. These studies help in understanding the reaction mechanisms and the formation of various isomers under the influence of light, which could be relevant for photochemical syntheses involving similar compounds (Leong et al., 1973).

Structural Elucidation

The detailed structural analysis of related compounds, such as the crystal structure determination of cis- and trans-isomers, aids in the understanding of stereochemistry and molecular configurations. Such studies are crucial for the development of new synthetic methodologies and for the design of molecules with desired biological activities (Fukui et al., 1997).

Synthetic Methodologies

Research on structurally similar compounds has led to the development of new synthetic routes and methodologies. For example, densely substituted L-Proline esters, structurally related to the target compound, have been synthesized and used as catalysts for asymmetric Michael additions of ketones to nitroalkenes, demonstrating the potential for such compounds to be used in catalysis and synthesis of complex organic molecules (Ruiz-Olalla et al., 2015).

Safety and Hazards

The safety information for “Methyl trans-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate” includes hazard statements H315, H319, and H335 . Precautionary statements include P261, P305+351+338, and P302+352 .

Properties

IUPAC Name

methyl (3R,4R)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-19-16(18)15-11-17(10-14(15)13-7-8-13)9-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMJGGAGLPQNCB-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CC1C2CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CN(C[C@@H]1C2CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl trans-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate
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Methyl trans-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate
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Methyl trans-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate
Reactant of Route 6
Methyl trans-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylate

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